tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
CAS No.:
Cat. No.: VC15900202
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O3 |
|---|---|
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12-17)4-7-16(8-5-15)10-11-18/h18H,4-12H2,1-3H3 |
| Standard InChI Key | TYNZNSGYSURGHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CCO |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s defining feature is its 2,8-diazaspiro[4.5]decane scaffold, which combines a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring via a shared spiro carbon atom. The tert-butyl carbamate group at position 2 and the 2-hydroxyethyl substituent at position 8 introduce steric bulk and hydrogen-bonding capacity, respectively, influencing both reactivity and biomolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface | 61.7 Ų |
X-ray crystallography of analogous spirocyclic compounds reveals chair conformations in the cyclohexane ring and envelope configurations in the pyrrolidine moiety . These structural dynamics enable selective functionalization at the secondary amine (position 8) while preserving the tert-butyl carbamate’s stability.
Synthetic Methodologies
Multi-Step Industrial Synthesis
A 2020 patent (CN111518015A) outlines a scalable four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one :
Table 2: Optimized Synthesis Route
| Step | Process | Yield | Key Conditions |
|---|---|---|---|
| 1 | Cyanidation with p-MSMI/tert-BuOK | 74.8% | Glycol dimethyl ether/EtOH, 0–20°C |
| 2 | Chloroethylation via LDA mediation | 50.8% | Toluene, 20°C, 12 hr |
| 3 | Hydrogenation & Boc protection | 68.2% | H₂/Raney Ni, MeOH, 50 psi |
| 4 | Deprotection with PPTS | 54.8% | Acetone/H₂O, 70°C, 15 hr |
This route improves upon earlier methods that suffered from low yields (<30%) in spirocyclic ring formation. Critical innovations include using lithium diisopropylamide (LDA) to control chloroethylation regioselectivity and pyridinium p-toluenesulfonate (PPTS) for mild deprotection .
Laboratory-Scale Modifications
Small-scale syntheses often employ late-stage hydroxylation of pre-formed 2,8-diazaspiro[4.5]decane intermediates. For example, nucleophilic substitution of 8-(2-chloroethyl) precursors with aqueous NaOH achieves 82% conversion but requires careful pH control to prevent carbamate hydrolysis.
Physicochemical Behavior
Solubility and Stability
Experimental data indicate limited water solubility (0.87 mg/mL at 25°C) but excellent organic solvent compatibility:
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.87 |
| Ethanol | 48.2 |
| DCM | 112.4 |
| THF | 89.7 |
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
-
Sigma-1 receptor agonists (patent pending)
-
TRPV1 antagonists under clinical investigation
Its Boc-protected amine allows selective deprotection for sequential functionalization—a critical feature in multi-target drug development .
Material Science Applications
Emerging research explores its use as a ligand in transition metal catalysts. Nickel complexes derived from the spirocyclic diamine show 94% enantiomeric excess in asymmetric hydrogenations .
| Parameter | Recommendation |
|---|---|
| Skin Contact | Immediate washing with soap |
| Inhalation | Use fume hood at all times |
| Storage | -20°C under nitrogen atmosphere |
| Disposal | Incineration with scrubber |
The hydroxyethyl group may undergo oxidation to reactive aldehydes, necessitating antioxidant additives during long-term storage.
Comparative Analysis with Structural Analogs
DI-Tert-butyl Derivative
The related DI-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (C₁₈H₃₂N₂O₄) exhibits:
-
Higher lipophilicity (LogP 2.1 vs. 1.4)
-
Reduced aqueous solubility (0.12 mg/mL)
-
Enhanced thermal stability (T_dec = 245°C)
These properties make it preferable for high-temperature reactions but limit biological applicability.
Unprotected Spirocyclic Diamine
Removal of both Boc groups yields 2,8-diazaspiro[4.5]decane, which:
-
Forms stable hydrochloride salts
-
Serves as a catalyst in Knoevenagel condensations (98% yield)
-
Exhibits acute oral toxicity (LD₅₀ = 380 mg/kg in rats)
This contrast underscores the tert-butyl group’s dual role in modulating both reactivity and safety .
Future Research Directions
Synthetic Chemistry Priorities
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Develop continuous flow processes to improve Step 2 yield beyond 50%
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Explore enzymatic resolution for enantiopure production
Pharmacological Opportunities
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Validate MAO-B inhibition in primate models
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Investigate combination therapies with L-DOPA
Advanced Materials
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Engineer metal-organic frameworks (MOFs) using spirocyclic ligands
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Develop chiral stationary phases for HPLC
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